Toloxatone

Catalog No.
S545554
CAS No.
29218-27-7
M.F
C11H13NO3
M. Wt
207.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Toloxatone

CAS Number

29218-27-7

Product Name

Toloxatone

IUPAC Name

5-(hydroxymethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

InChI

InChI=1S/C11H13NO3/c1-8-3-2-4-9(5-8)12-6-10(7-13)15-11(12)14/h2-5,10,13H,6-7H2,1H3

InChI Key

MXUNKHLAEDCYJL-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2CC(OC2=O)CO

Solubility

Soluble in DMSO

Synonyms

MD 69276; MD-69276; MD69276; Toloxatone, Humoryl; Delalande 69276. Perenum.

Canonical SMILES

CC1=CC(=CC=C1)N2CC(OC2=O)CO

Description

The exact mass of the compound Toloxatone is 207.0895 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Oxazolidinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potential Role in Parkinson's Disease:

Toloxatone has been investigated as a potential treatment for Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain. Early research suggested that Toloxatone, a partial dopamine agonist, might improve symptoms by mimicking the effects of dopamine. Studies in the 1960s and 1970s showed promise, with some patients experiencing improvements in tremors, rigidity, and bradykinesia (slowness of movement) [].

However, further research yielded mixed results. Larger clinical trials failed to demonstrate a significant benefit of Toloxatone compared to placebo []. Additionally, concerns arose regarding side effects, including hallucinations and dyskinesias (involuntary movements) []. As a result, Toloxatone is not currently considered a standard treatment for Parkinson's disease.

Other Areas of Investigation:

While research into Toloxatone for Parkinson's disease has waned, there has been some exploration of its potential applications in other areas. These include:

  • Cognitive Impairment: Some studies have investigated Toloxatone's effects on cognitive function in older adults with mild cognitive impairment. The results have been inconclusive, with some studies suggesting benefits and others finding no significant effect [].
  • Restless Legs Syndrome: A small study explored the use of Toloxatone to treat restless legs syndrome, a neurological disorder characterized by an urge to move the legs, typically at night. The study found some improvement in symptoms, but further research is needed.

Toloxatone is an antidepressant that was first introduced in France in 1984. It is classified as a selective and reversible inhibitor of monoamine oxidase type A, commonly referred to as a reversible inhibitor of monoamine oxidase A. This compound is known for its ability to elevate levels of neurotransmitters such as serotonin and norepinephrine in the brain, which are crucial for mood regulation. The chemical formula for toloxatone is C₁₁H₁₃NO₃, with a molar mass of approximately 207.229 g/mol .

Toloxatone acted as a selective and reversible inhibitor of monoamine oxidase-A (MAO-A) []. MAO-A is an enzyme that breaks down monoamine neurotransmitters like serotonin, norepinephrine, and dopamine in the brain. By inhibiting MAO-A, Toloxatone increased the levels of these neurotransmitters, which are thought to play a role in mood regulation []. The selectivity for MAO-A was considered an advantage compared to older, non-selective MAOI antidepressants, which could cause more severe side effects [].

  • Interactions with certain foods and medications: MAOIs can interact with certain foods and medications, causing a dangerous rise in blood pressure known as a hypertensive crisis.
  • Serotonin syndrome: In rare cases, MAOIs can interact with other medications that increase serotonin levels, leading to a potentially life-threatening condition called serotonin syndrome.
. One significant reaction is the cycloaddition between glycidol and m-toluidine, which produces 3-m-toluidinopropane-1,2-diol. This intermediate can then undergo further transformations, such as treatment with diethyl carbonate in the presence of sodium methoxide, leading to the formation of toloxatone through an intermolecular cycloaddition process .

Toloxatone functions primarily as a reversible inhibitor of monoamine oxidase A, which plays a critical role in the metabolism of neurotransmitters. By inhibiting this enzyme, toloxatone increases the availability of serotonin and norepinephrine in the synaptic cleft, thereby enhancing mood and alleviating symptoms of depression. Unlike traditional monoamine oxidase inhibitors that irreversibly bind to the enzyme, toloxatone's reversible nature allows for a more favorable side effect profile and reduced risk of drug interactions .

Toloxatone can be synthesized through several methods. The primary method involves:

  • Reaction with Glycidol: Glycidol reacts with m-toluidine to yield 3-m-toluidinopropane-1,2-diol.
  • Cycloaddition: This intermediate is treated with diethyl carbonate and sodium methoxide, leading to an intermolecular cycloaddition that forms toloxatone .

Alternative synthetic pathways may involve different starting materials or catalysts, but the core reactions generally remain consistent.

Several compounds share structural or functional similarities with toloxatone. Below are some notable examples:

Compound NameTypeMechanism of ActionUnique Features
PhenelzineIrreversible Monoamine Oxidase InhibitorNon-selective MAO inhibitionLong-lasting effects; significant dietary restrictions
MoclobemideReversible Monoamine Oxidase InhibitorSelective MAO-A inhibitionFewer dietary restrictions than irreversible types
SelegilineIrreversible Monoamine Oxidase InhibitorSelective MAO-B inhibitionUsed in Parkinson's disease; less effect on mood
ClorgylineSelective Monoamine Oxidase InhibitorSelective MAO-A inhibitionPrimarily used in research settings

Uniqueness of Toloxatone

Toloxatone’s unique position lies in its specific selectivity for monoamine oxidase A while being reversible, allowing for rapid modulation of neurotransmitter levels without the prolonged side effects typical of irreversible inhibitors. This characteristic potentially makes it more suitable for patients who require immediate therapeutic effects without extensive dietary restrictions.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

207.08954328 g/mol

Monoisotopic Mass

207.08954328 g/mol

Boiling Point

333

Heavy Atom Count

15

LogP

1.26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5T206015T5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of major depressive disorder.

Pharmacology

This drug has been shown to help manage the symptoms of depression by maintaining neuro-synaptic levels of serotonin and catecholamines while regulating their metabolism, which leads to relief of depressive symptoms [A7848].

MeSH Pharmacological Classification

Monoamine Oxidase Inhibitors

ATC Code

N - Nervous system
N06 - Psychoanaleptics
N06A - Antidepressants
N06AG - Monoamine oxidase a inhibitors
N06AG03 - Toloxatone

Mechanism of Action

This medication is a reversible inhibitor of monoamine oxidase type-A (also known as RIMA). MAO-A can be found in norepinephrinergic and serotonergic neurons and regulates the metabolism of serotonin and catecholamines, allowing for increased circulation in the synaptic cleft. Traditional monoamine oxidase inhibitors irreversibly inhibit monoamine oxidase and therefore, side effects, drug interactions, and food interactions persist as long as 2-3 weeks after discontinuing toloxatone. The elevation of serotonin and norepinephrine levels occurs rapidly after medication administration. However, the therapeutic relief of depressive symptoms requires weeks of daily treatment to observe results. Selective and reversible MAO-A inhibitors are more effective in treating major depression without several of the drug and food interactions associated with traditional monoamine oxidase inhibitors.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Amine oxidases [EC:1.4.3.-]
MAOA [HSA:4128] [KO:K00274]

Pictograms

Irritant

Irritant

Other CAS

29218-27-7

Absorption Distribution and Excretion

Mainly hepatic 1% of drug is excreted unchanged in the urine
High hepatic excretion rate

Wikipedia

Toloxatone

Biological Half Life

1-3 h

Dates

Modify: 2023-08-15
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